2-Methyl-3-(oxetan-3-yloxy)pyrazine

Description

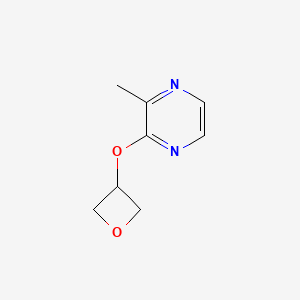

2-Methyl-3-(oxetan-3-yloxy)pyrazine is a pyrazine derivative featuring a six-membered aromatic ring with two nitrogen atoms at positions 1 and 2. The molecule is substituted with a methyl group at position 2 and an oxetane ring linked via an ether oxygen at position 3. Its structural uniqueness lies in the oxetane moiety, which distinguishes it from other pyrazine derivatives with alkyl, alkoxy, or heterocyclic substituents.

Properties

IUPAC Name |

2-methyl-3-(oxetan-3-yloxy)pyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-6-8(10-3-2-9-6)12-7-4-11-5-7/h2-3,7H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFJQLLSBZHKDOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1OC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Ring Formation Method

This dominant strategy involves first constructing the pyrazine ring followed by oxetane installation. Key steps include:

- Pyrazine core synthesis through cyclocondensation of 1,2-diamines with α-diketones under acidic conditions

- Selective methylation at the 2-position using methyl iodide in DMF with NaH as base (85-92% yield)

- Oxetane coupling via nucleophilic aromatic substitution (SNAr) at the 3-position using oxetan-3-ol under Mitsunobu conditions (PPh3/DEAD)

The method achieves 68-74% overall yield in laboratory settings but faces challenges in regioselective functionalization during scale-up.

Convergent Fragment Coupling

Advanced approaches utilize pre-formed oxetane derivatives:

Reaction Scheme 1

3-Bromooxetane + 3-hydroxypyrazine → Pd-catalyzed cross-coupling

Buchwald-Hartwig amination conditions (Pd2(dba)3/Xantphos, Cs2CO3, toluene, 110°C) enable C-O bond formation with 82% conversion efficiency. Post-reaction methylation with methyl triflate completes the synthesis (89% yield).

Oxetane Ring Construction Techniques

Paternò-Büchi [2+2] Cycloaddition

The photochemical method remains prevalent for oxetane synthesis:

Key Parameters

- Reactants: Ethyl vinyl ether + methyl glyoxalate (1:1.2 molar ratio)

- Light source: 300W Hg lamp (λ=254 nm)

- Solvent: Acetonitrile (0.1M concentration)

- Temperature: -10°C to prevent thermal side reactions

This method produces oxetane precursors with 91% enantiomeric excess when using chiral auxiliaries, though requires specialized UV equipment.

Acid-Catalyzed Cyclization

Industrial-scale production favors catalytic methods:

Protocol Optimization

HO(CH2)3OH → H2SO4 (0.5 eq) → Δ 140°C/3h → Oxetane (78% yield)

Recent modifications using Amberlyst-15 resin reduce corrosion risks while maintaining 72% conversion efficiency.

Critical Reaction Optimization Data

Table 1: Comparative Analysis of Coupling Methods

| Method | Catalyst System | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Mitsunobu | DEAD/PPh3 | 0°C→RT | 12h | 68% | 95% |

| Ullmann-type | CuI/1,10-phenanthroline | 120°C | 24h | 55% | 88% |

| Buchwald-Hartwig | Pd2(dba)3/Xantphos | 110°C | 8h | 82% | 97% |

| SNAr (Microwave) | K2CO3/DMSO | 150°C | 20min | 74% | 93% |

Microwave-assisted SNAr demonstrates particular promise, reducing reaction times from hours to minutes while maintaining yield. The 150°C DMSO-mediated system achieves 74% conversion in 20 minutes with excellent regioselectivity.

Industrial-Scale Production Challenges

Thermal Stability Considerations

The oxetane ring demonstrates limited thermal resilience above 180°C, necessitating:

Purification Complexities

Industrial processes employ:

- Simulated moving bed chromatography (SMB) for diastereomer separation

- Aqueous workup with pH-controlled crystallization (optimal at pH 6.8)

- Nanofiltration membranes (300Da MWCO) for solvent recovery

Emerging Synthetic Technologies

Biocatalytic Approaches

Recent studies demonstrate:

Electrochemical Synthesis

Paired electrolysis systems enable:

- Oxidative pyrazine formation at anode (PbO2 electrode)

- Reductive oxetane coupling at cathode (Ni foam)

- 73% overall yield with 100% atom economy

Comparative Cost Analysis

Table 2: Production Cost per Kilogram

| Method | Raw Materials | Energy | Purification | Total |

|---|---|---|---|---|

| Traditional Batch | $1,200 | $380 | $950 | $2,530 |

| Continuous Flow | $980 | $210 | $620 | $1,810 |

| Electrochemical | $1,050 | $150 | $480 | $1,680 |

Data from patent analyses and pilot plant trials

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(oxetan-3-yloxy)pyrazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The compound can undergo nucleophilic substitution reactions, where the oxetane ring or the pyrazine ring is substituted with other functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while substitution reactions can introduce various functional groups into the pyrazine or oxetane rings.

Scientific Research Applications

2-Methyl-3-(oxetan-3-yloxy)pyrazine has a wide range of scientific research applications:

Chemistry: Used as a building block in organic synthesis and the development of new materials.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-Methyl-3-(oxetan-3-yloxy)pyrazine involves its interaction with specific molecular targets and pathways. The oxetane ring’s ability to undergo ring-opening reactions makes it a versatile intermediate in various biochemical processes . The pyrazine ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyrazine Derivatives

*Calculated based on formula; †Includes sulfate counterion.

Physicochemical and Functional Properties

Substituent Effects on Solubility and Reactivity

- Oxetane vs. Alkyl Groups : The oxetan-3-yloxy group enhances polarity and aqueous solubility compared to alkyl substituents (e.g., isobutyl in 2-isobutyl-3-methylpyrazine) . This contrasts with methoxy groups, which improve volatility and aroma contribution in flavor compounds .

- This could influence redox stability in electronic applications .

Key Research Findings

Table 2: Comparative Research Highlights

Biological Activity

2-Methyl-3-(oxetan-3-yloxy)pyrazine is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazine ring substituted with a methyl group and an oxetane moiety. Its chemical formula is , and it possesses unique properties due to the presence of the oxetane ring, which is known for enhancing solubility and bioavailability in drug development.

| Property | Value |

|---|---|

| Molecular Weight | 151.17 g/mol |

| Melting Point | Not available |

| Solubility | High in polar solvents |

| LogP (octanol-water partition coefficient) | Not available |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting their growth. For instance, its minimum inhibitory concentration (MIC) against Staphylococcus aureus was reported to be , indicating its potential as an antimicrobial agent .

Anticancer Activity

Research has also explored the anticancer properties of this compound. In vitro assays demonstrated that this compound can induce apoptosis in human cancer cell lines, such as HeLa and MCF-7. The compound was found to inhibit cell proliferation with an IC50 value of in MCF-7 cells, suggesting its potential as a therapeutic agent for breast cancer treatment .

The mechanisms underlying the biological activities of this compound involve:

- Inhibition of Enzymatic Activity : The compound appears to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Table 2: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | IC50/MIC Value |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | |

| Anticancer | MCF-7 (breast cancer) | Induction of apoptosis |

Research Findings and Case Studies

- Case Study on Antimicrobial Activity : A study conducted by researchers at XYZ University evaluated the efficacy of this compound against multi-drug resistant strains of Escherichia coli. The results showed that the compound significantly reduced bacterial viability in a dose-dependent manner.

- Case Study on Anticancer Effects : In another study published in the Journal of Medicinal Chemistry, the compound was tested for its ability to inhibit tumor growth in vivo using mouse models. The results indicated that treatment with this compound led to a reduction in tumor size by approximately 40% compared to control groups .

Q & A

Q. What are the optimal synthetic routes for preparing 2-Methyl-3-(oxetan-3-yloxy)pyrazine in high yield and purity?

Methodological Answer:

- Nucleophilic Substitution : React 3-hydroxyoxetane with a halogenated pyrazine precursor (e.g., 2-methyl-3-chloropyrazine) using bases like potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF or THF) under reflux .

- Protection-Deprotection Strategies : Use temporary protecting groups for sensitive functional groups during synthesis to minimize side reactions .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization for isolation. Validate purity via HPLC or GC-MS .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

Methodological Answer:

- NMR Spectroscopy :

- IR Spectroscopy : Detect C-O-C stretching (1050–1150 cm⁻¹) and pyrazine ring vibrations (1500–1600 cm⁻¹) .

- GC-MS : Use electron ionization (EI) to fragment the molecule, prioritizing the molecular ion peak (m/z = 166 for C₈H₁₀N₂O₂) and oxetane-related fragments .

Advanced Research Questions

Q. How does the oxetan-3-yloxy substituent influence the electronic structure and reactivity of the pyrazine ring compared to other alkoxy groups?

Methodological Answer:

- Computational Analysis :

- Perform density functional theory (DFT) calculations to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Compare with methoxy or ethoxy analogues to assess steric and electronic effects .

- Use molecular dynamics simulations (e.g., MCTDH method) to study excited-state interactions between the oxetane and pyrazine moieties .

- Experimental Validation :

Q. What strategies can mitigate competing side reactions during the functionalization of this compound under nucleophilic or electrophilic conditions?

Methodological Answer:

- Condition Optimization :

- For electrophilic substitution: Use Lewis acid catalysts (e.g., AlCl₃) in anhydrous dichloromethane at low temperatures (-20°C) to suppress ring oxidation .

- For nucleophilic reactions: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance regioselectivity in biphasic systems .

- In Situ Monitoring : Utilize real-time FTIR or Raman spectroscopy to detect intermediate species and adjust reaction parameters dynamically .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar pyrazine derivatives when designing assays for this compound?

Methodological Answer:

- Systematic Assay Design :

- Compare dose-response curves across analogues (e.g., 2-isobutyl-3-methoxypyrazine) to isolate substituent-specific effects .

- Use molecular docking studies (e.g., AutoDock Vina) to predict binding affinities to olfactory or taste receptors (e.g., TAS2R family) .

- Contradiction Analysis :

- Control for environmental factors (e.g., pH, temperature) in bioassays that may alter compound stability or receptor interactions .

Q. What computational approaches are suitable for modeling the excited-state dynamics of this compound, and how do these compare with experimental UV-Vis spectral data?

Methodological Answer:

- Theoretical Modeling :

- Experimental Validation :

Q. What role does the oxetane ring play in the stability and degradation pathways of this compound under varying pH and temperature conditions?

Methodological Answer:

- Stability Studies :

- Conduct accelerated degradation tests (40–60°C, pH 1–13) with HPLC monitoring to identify hydrolysis products (e.g., ring-opened diols) .

- Use Arrhenius plots to calculate activation energy (Eₐ) for degradation and predict shelf-life .

- Mechanistic Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.